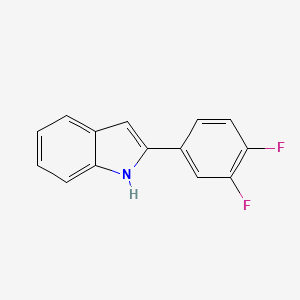

2-(3,4-Difluorophenyl)indole

Description

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N/c15-11-6-5-10(7-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJSNAZSJSHQCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371803 |

Source

|

| Record name | 2-(3,4-Difluorophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68290-36-8 |

Source

|

| Record name | 2-(3,4-Difluorophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and physicochemical properties of 2-(3,4-Difluorophenyl)indole

An In-depth Technical Guide to the Synthesis and Physicochemical Properties of 2-(3,4-Difluorophenyl)indole

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Among its vast derivatives, 2-arylindoles represent a particularly privileged class, with applications ranging from anticancer agents to materials science.[3][4] This guide focuses on a specific, high-value derivative: This compound .

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] The 3,4-difluorophenyl moiety imparts these desirable electronic properties, making the title compound a critical building block for the development of next-generation therapeutics and functional materials.

This document provides a comprehensive overview for researchers and drug development professionals, detailing robust synthetic routes to this compound and a thorough characterization of its physicochemical properties. The methodologies are presented not merely as procedures but with a rationale grounded in mechanistic principles to empower researchers in their experimental design.

Part 1: Strategic Synthesis of this compound

The construction of the 2-arylindole core can be approached through several classic and modern synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. We will explore two of the most effective and versatile methods for synthesizing this compound: the Fischer Indole Synthesis and the Larock Indole Synthesis.

Fischer Indole Synthesis: The Classic Acid-Catalyzed Cyclization

Discovered by Emil Fischer in 1883, this reaction remains one of the most fundamental and widely used methods for indole synthesis.[5] The core transformation involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[6][7]

Causality and Mechanistic Insight: The reaction proceeds through a cascade of events initiated by the formation of a phenylhydrazone.[5] Under acidic conditions, this intermediate tautomerizes to an ene-hydrazine, which is the key substrate for the pivotal[8][8]-sigmatropic rearrangement.[9] This rearrangement forms a new C-C bond at the ortho position of the aniline ring. Subsequent intramolecular cyclization and elimination of ammonia lead to the formation of the aromatic indole ring. The driving force for the final steps is the formation of the energetically favorable aromatic system.[5][9]

For the synthesis of this compound, the required precursors are phenylhydrazine and 1-(3,4-difluorophenyl)ethan-1-one .

Caption: Workflow for the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

-

Hydrazone Formation: In a round-bottom flask, dissolve 1.0 equivalent of 1-(3,4-difluorophenyl)ethan-1-one and 1.1 equivalents of phenylhydrazine in glacial acetic acid.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed. The hydrazone intermediate may precipitate from the solution.

-

Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to the mixture. Heat the reaction to 80-120°C. Rationale: The elevated temperature and strong acid are necessary to overcome the activation energy for the[8][8]-sigmatropic rearrangement and subsequent cyclization.

-

Workup: After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Larock Indole Synthesis: A Modern Palladium-Catalyzed Approach

The Larock indole synthesis is a powerful and versatile heteroannulation reaction that constructs the indole core via a palladium-catalyzed cyclization of an o-haloaniline with a disubstituted alkyne.[10][11][12] This method offers excellent functional group tolerance and regioselectivity.

Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) species.[11] The alkyne then coordinates to the resulting Pd(II) complex, followed by a migratory syn-insertion into the aryl-palladium bond. The regioselectivity is typically controlled at this step, with the bulkier substituent of the alkyne orienting away from the palladium center, ultimately placing it at the C2 position of the indole.[13] An intramolecular N-attack on the vinyl-palladium intermediate forms a six-membered palladacycle, which then undergoes reductive elimination to regenerate the Pd(0) catalyst and furnish the indole product.[11]

For the synthesis of this compound, the required precursors are o-iodoaniline and 1-ethynyl-3,4-difluorobenzene .

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. The synthesis of 2- and 3-aryl indoles and 1,3,4,5-tetrahydropyrano[4,3-b]indoles and their antibacterial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and photophysical properties of substituted indole-boron difluoride fluorochromes | Poster Board #600 - American Chemical Society [acs.digitellinc.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. d-nb.info [d-nb.info]

- 9. youtube.com [youtube.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of 2-(3,4-Difluorophenyl)indole Derivatives

Introduction: The Emergence of 2-Phenylindoles in Oncology

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Within this broad class, 2-phenylindole derivatives have garnered significant attention as potent anticancer agents.[3][4] This technical guide delves into the core mechanism of action of a specific subclass, the 2-(3,4-Difluorophenyl)indole derivatives. While direct, extensive public data on this exact substitution pattern is limited, this guide will leverage robust data from closely related 2-phenylindole analogs to elucidate the primary mechanism of action. The evidence strongly indicates that these compounds exert their anticancer effects primarily by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][5]

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular mechanisms, experimental validation, and future perspectives for this promising class of compounds.

Primary Mechanism of Action: Inhibition of Tubulin Polymerization

The primary molecular target of many 2-phenylindole derivatives is tubulin, the protein subunit of microtubules.[6][7] Microtubules are dynamic polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1] By disrupting microtubule dynamics, these compounds effectively halt cell proliferation, making them potent antimitotic agents.

2-Phenylindole derivatives, including close analogs of the this compound structure, have been shown to bind to the colchicine binding site on β-tubulin.[8][9] This binding event prevents the polymerization of tubulin dimers into microtubules. The lack of functional microtubules disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[2][3]

A key study by La Regina et al. (2015) on a series of 2-phenyl-3-thioaryl-indole derivatives provides valuable insights. One of the potent compounds from this study, 4-Chloro-2-(4-fluorophenyl)-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole (referred to as Compound 33 in the study), serves as a close analog to the this compound scaffold. This compound demonstrated potent inhibition of tubulin polymerization with a half-maximal inhibitory concentration (IC50) in the low micromolar range.[2]

dot

Figure 1: Mechanism of action of 2-phenylindole derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The direct inhibitory effect of this compound derivatives on tubulin polymerization can be quantified using an in vitro turbidity assay. This assay measures the light scattering that occurs as tubulin dimers polymerize into microtubules.

Methodology:

-

Reagent Preparation:

-

Prepare a tubulin solution (e.g., 10 µM) in a suitable assembly buffer.

-

Prepare stock solutions of the test compound (this compound derivative) and control compounds (e.g., colchicine as a positive control, DMSO as a vehicle control) in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add the assembly buffer and the test or control compounds to the desired final concentrations.

-

Initiate the polymerization by adding the tubulin solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for a set period (e.g., 60 minutes) to monitor the kinetics of tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance (turbidity) as a function of time for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

-

Cellular Effects: G2/M Cell Cycle Arrest and Apoptosis

The inhibition of tubulin polymerization by this compound derivatives has profound consequences for cancer cells, primarily leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).

G2/M Phase Arrest

The disruption of the mitotic spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This checkpoint prevents the cell from entering anaphase until all chromosomes are properly attached to the spindle microtubules. The persistent activation of this checkpoint due to the lack of a functional spindle leads to a sustained arrest in the G2/M phase of the cell cycle.[2][3] This arrest prevents the cancer cells from dividing and proliferating.

Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspase enzymes, such as caspase-3 and caspase-9, which are key executioners of apoptosis.[3] The activation of these caspases leads to the cleavage of cellular proteins, DNA fragmentation, and the eventual dismantling of the cell.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

The effect of this compound derivatives on the cell cycle distribution can be analyzed using flow cytometry.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MCF-7 breast cancer cells) in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Incubate the cells in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Data Interpretation:

-

The resulting DNA histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

An accumulation of cells in the G2/M phase in treated samples compared to the control indicates cell cycle arrest at this stage.

-

dot

Figure 2: Experimental workflow for characterizing the mechanism of action.

Structure-Activity Relationship (SAR) Insights

-

2-Phenyl Group: The presence of a phenyl group at the 2-position of the indole ring is crucial for activity. Substitutions on this phenyl ring, such as the 3,4-difluoro motif, can significantly influence the binding affinity to tubulin and the overall potency of the compound. Halogen substitutions are often explored to enhance binding interactions.

-

3-Position of Indole: The substituent at the 3-position of the indole ring plays a critical role in modulating the activity. In many potent analogs, this position is occupied by a thioether linkage to another aromatic ring, often a trimethoxyphenyl group, which is known to interact with the colchicine binding site.[2]

-

Indole Core: Modifications to the indole core itself, such as substitutions on the nitrogen or at other positions on the benzene ring of the indole, can also impact the compound's activity and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the biological activity of the close analog, 4-Chloro-2-(4-fluorophenyl)-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole (Compound 33 from La Regina et al., 2015), which provides a strong indication of the expected potency for the this compound class.[2]

| Assay | Cell Line | IC50 Value |

| Cytotoxicity | HeLa | 20 nM |

| NCI/ADR-RES | 50 nM | |

| Tubulin Polymerization Inhibition | - | 2.1 µM |

Conclusion and Future Directions

The core mechanism of action for this compound derivatives, inferred from closely related analogs, is the inhibition of tubulin polymerization through binding to the colchicine site. This leads to a cascade of cellular events, including G2/M cell cycle arrest and the induction of apoptosis, ultimately resulting in the death of cancer cells.

Future research in this area should focus on:

-

Direct Biological Evaluation: Synthesizing and performing detailed biological evaluations of a series of this compound derivatives to confirm the proposed mechanism and quantify their potency.

-

Comprehensive SAR Studies: Conducting systematic structure-activity relationship studies to optimize the substitutions on both the 2-phenyl ring and the indole core to enhance efficacy and selectivity.

-

In Vivo Studies: Evaluating the most promising candidates in preclinical animal models to assess their antitumor efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Secondary Mechanisms: While tubulin inhibition appears to be the primary mechanism, investigating potential off-target effects or the modulation of other signaling pathways could reveal additional therapeutic benefits.

The 2-phenylindole scaffold, with its potent antimitotic activity, continues to be a promising area for the development of novel anticancer therapeutics. The this compound derivatives represent a specific and potentially highly active subclass that warrants further investigation.

References

-

[(2-Phenylindol-3-yl)methylene]propanedinitriles inhibit the growth of breast cancer cells by cell cycle arrest in G(2)/M phase and apoptosis. Bioorganic & Medicinal Chemistry, 15(23), 7368-7379. [Link]

-

Romagnoli, R., et al. (2018). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 23(8), 1984. [Link]

-

Singh, P., & Kaur, M. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 26(21), 6649. [Link]

-

Brancale, A., et al. (2011). Molecular modelling studies on Arylthioindoles as potent inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 46(9), 4153-4159. [Link]

-

La Regina, G., et al. (2007). Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies. Journal of Medicinal Chemistry, 50(12), 2865-2874. [Link]

-

Silvestri, R., et al. (2013). Design and Synthesis of 2-Heterocyclyl-3-arylthio-1H-indoles as Potent Tubulin Polymerization and Cell Growth Inhibitors with Improved Metabolic Stability. Journal of Medicinal Chemistry, 56(4), 1373-1388. [Link]

-

Wang, G., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115015. [Link]

-

Li, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1735-1748. [Link]

-

Li, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1735-1748. [Link]

-

Awad, M. E., et al. (2024). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 14(1), 19998. [Link]

-

Chen, Y., et al. (2021). Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells. Molecules, 26(16), 4991. [Link]

-

La Regina, G., et al. (2007). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Modeling Studies. Journal of Medicinal Chemistry, 50(12), 2865–2874. [Link]

-

Kamal, A., et al. (2015). Indole based tubulin polymerization inhibitors: An update on recent developments. Current Pharmaceutical Design, 21(6), 732-747. [Link]

-

Rivera-Fuentes, P., et al. (2017). Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. Molecules, 22(10), 1673. [Link]

-

La Regina, G., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(15), 5789-5807. [Link]

-

Wu, J., et al. (2019). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 24(23), 4239. [Link]

-

La Regina, G., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(15), 5789–5807. [Link]

-

Wu, J., et al. (2021). Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors. Drug Development Research, 82(7), 1008-1020. [Link]

-

El-Sayed, M. A., et al. (2022). The IC 50 values (µM) of inhibition of tubulin polymerization. Data are expressed as the mean ± SD from at least three independent experiments. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. New Journal of Chemistry, 45(46), 21825-21837. [Link]

-

Wang, Y., et al. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. New Journal of Chemistry, 45(46), 21825-21837. [Link]

-

Wang, G., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 1045388. [Link]

-

de Farias, G. G., et al. (2021). Cell Cycle Arrest and Apoptosis Induction by a New 2,4- Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. Journal of Pharmacy & Pharmaceutical Sciences, 24, 23-36. [Link]

Sources

- 1. Indole based tubulin polymerization inhibitors: An update on recent developments. | Semantic Scholar [semanticscholar.org]

- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [(2-Phenylindol-3-yl)methylene]propanedinitriles inhibit the growth of breast cancer cells by cell cycle arrest in G(2)/M phase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors | Semantic Scholar [semanticscholar.org]

- 5. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular modelling studies on Arylthioindoles as potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies. | Semantic Scholar [semanticscholar.org]

The Dawn of a Privileged Scaffold: An In-depth Technical Guide to the Initial Discovery and Characterization of 2-Aryl Indoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aryl indole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets. This guide delves into the nascent stages of this remarkable scaffold, tracing its journey from its conceptual synthesis in the late 19th century to its initial characterization and the early sparks of biological interest that ignited decades of research. We will explore the foundational synthetic methodologies, the evolution of analytical techniques used for its characterization, and the seminal biological findings that hinted at its profound therapeutic potential. This document serves as a comprehensive resource for researchers seeking to understand the historical context and fundamental principles that underpin the ongoing development of 2-aryl indole-based therapeutics.

The Genesis of a Scaffold: Initial Synthesis and Discovery

The story of the 2-aryl indole is intrinsically linked to the broader history of indole chemistry. The parent indole molecule was first isolated in 1866 by Adolf von Baeyer through the zinc dust distillation of oxindole.[1] However, it was the seminal work of Hermann Emil Fischer in 1883 that unlocked the door to the systematic synthesis of substituted indoles, including the 2-aryl class.[2]

The Fischer Indole Synthesis , a reaction of profound and lasting impact, involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[2][3] The versatility of this reaction allows for the introduction of a wide variety of substituents onto the indole ring, dictated by the choice of the starting carbonyl compound.

The first synthesis of a 2-aryl indole, specifically 2-phenylindole, is an early and elegant application of Fischer's method. By reacting phenylhydrazine with acetophenone, the corresponding acetophenone phenylhydrazone is formed, which upon treatment with a strong acid, cyclizes to yield 2-phenylindole.[4]

Experimental Protocol: Synthesis of 2-Phenylindole via Fischer Indolization

The following protocol is adapted from a well-established procedure and serves as a foundational method for the synthesis of 2-phenylindole.[4]

Materials:

-

Acetophenone

-

Phenylhydrazine

-

Anhydrous Zinc Chloride (powdered)

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid

-

Sand (clean)

-

Activated Carbon (e.g., Norit)

Step 1: Preparation of Acetophenone Phenylhydrazone

-

In a round-bottom flask, warm a mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) on a steam bath for one hour.

-

Dissolve the hot mixture in 80 mL of 95% ethanol.

-

Induce crystallization by agitating the solution and then cool the mixture in an ice bath.

-

Collect the resulting crystals by filtration and wash with 25 mL of cold ethanol.

Step 2: Cyclization to 2-Phenylindole

-

In a tall beaker, intimately mix the freshly prepared acetophenone phenylhydrazone (0.25 mol) with 250 g of powdered anhydrous zinc chloride.

-

Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will liquefy, and white fumes will evolve.

-

Remove the beaker from the oil bath and continue to stir for 5 minutes.

-

To prevent solidification into a hard mass, thoroughly stir in 200 g of clean sand.

-

Digest the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.

-

Filter the mixture to collect the sand and crude 2-phenylindole.

-

Boil the collected solids with 600 mL of 95% ethanol, decolorize with activated carbon, and filter the hot solution.

-

Wash the sand and activated carbon with 75 mL of hot ethanol.

-

Cool the combined filtrates to room temperature to allow 2-phenylindole to crystallize.

-

Collect the crystals by filtration and wash with cold ethanol.

Unveiling the Structure: Early Characterization Techniques

In the late 19th and early 20th centuries, the characterization of a newly synthesized organic compound was a meticulous process relying on a limited set of analytical tools.[5] For the early pioneers of 2-aryl indole chemistry, the primary methods of characterization would have been:

-

Elemental Analysis: This destructive technique provided the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, and nitrogen.[6] This was a crucial first step in confirming the successful synthesis of the target molecule.

-

Melting Point Determination: A sharp and consistent melting point was a key indicator of the purity of a crystalline solid like 2-phenylindole.[6]

-

Colorimetric Tests: Simple chemical tests that produce a characteristic color change could have been used to confirm the presence of the indole nucleus.

The advent of spectroscopic techniques in the 20th century revolutionized the characterization of organic molecules.[7]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Becoming commercially available in the 1940s, UV-Vis spectroscopy would have been one of the first instrumental techniques applied to 2-aryl indoles.[8][9] The extended conjugation provided by the 2-aryl substituent would result in characteristic absorption maxima, providing evidence for the aromatic system.

-

Infrared (IR) Spectroscopy: With the development of commercial IR spectrophotometers in the mid-20th century, the characteristic vibrational frequencies of the N-H bond and the aromatic C-H and C=C bonds of the indole and aryl rings could be identified, offering further structural confirmation.[10][11]

Modern Spectroscopic Characterization of 2-Phenylindole

For the contemporary researcher, a suite of powerful spectroscopic techniques provides unambiguous structural elucidation.

| Technique | Key Features for 2-Phenylindole |

| ¹H NMR | Signals for the aromatic protons on both the indole and phenyl rings, and a characteristic broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for all 14 carbon atoms, with distinct chemical shifts for the carbons of the indole and phenyl rings. |

| IR | A characteristic N-H stretching vibration around 3400 cm⁻¹, and absorptions for aromatic C-H and C=C stretching. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of 2-phenylindole (193.24 g/mol ).[12] |

The Spark of Biological Importance: Early Pharmacological Insights

While the initial synthesis of 2-aryl indoles was a triumph of organic chemistry, their journey into the realm of drug discovery began with the gradual recognition of the biological activities of indole-containing compounds. The indole nucleus is a common motif in a vast array of natural products and biologically active molecules, from the essential amino acid tryptophan to potent alkaloids.[13]

The initial forays into the pharmacological potential of synthetic indole derivatives were likely driven by the desire to mimic or modify the activity of these natural products. Early studies on substituted indoles explored their effects on the central nervous system and their potential as anti-inflammatory and antimicrobial agents.[14][15][16]

A pivotal moment in the recognition of 2-aryl indoles as a distinct class of pharmacologically important compounds came with the discovery of their activity as selective estrogen receptor modulators (SERMs) .[14] This finding demonstrated that the 2-aryl indole scaffold could be tailored to interact with specific biological targets, opening the floodgates for their exploration in a wide range of therapeutic areas.

The broad-ranging biological activities of 2-aryl indoles, including their potential as anticancer, anti-inflammatory, and antimicrobial agents, have solidified their status as a "privileged scaffold" in drug discovery.[13][17] This early recognition of their therapeutic potential has fueled decades of research, leading to the development of numerous drug candidates and approved therapies.

Conclusion

The journey of the 2-aryl indole from its theoretical conception in the late 19th century to its current status as a cornerstone of medicinal chemistry is a testament to the power of synthetic innovation and the relentless pursuit of therapeutic solutions. The foundational Fischer Indole Synthesis provided the initial access to this versatile scaffold, while the evolution of analytical techniques has allowed for its detailed characterization. The early discoveries of its diverse biological activities have paved the way for the development of a multitude of drug candidates, solidifying the 2-aryl indole as a truly privileged structure in the landscape of drug discovery. Understanding this rich history provides a crucial foundation for the next generation of scientists and researchers as they continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

- Beckman, A. O. (1941). DU Spectrophotometer. Beckman Instruments.

- Bellamy, L. J. (1954). The Infra-red Spectra of Complex Molecules. Methuen & Co. Ltd.

- Baeyer, A. (1866). Ueber das Indol. Annalen der Chemie und Pharmacie, 140(3), 295-296.

- Cheronis, N. D., & Entrikin, J. B. (1947). Semimicro Qualitative Organic Analysis. Thomas Y. Crowell Company.

- Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

- Fischer, E., & Hess, O. (1884). Synthese von Indolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 559-568.

- Fischer, E. (1886). Indole aus Phenylhydrazin. Annalen der Chemie, 236(1-2), 116-151.

- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

- Hughes, D. L. (1993). The Fischer Indole Synthesis.

- Jordan, V. C. (2003). Tamoxifen: a most unlikely pioneering medicine. Nature Reviews Drug Discovery, 2(3), 205-213.

- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2, pp. 161-360). Academic Press.

- Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons.

- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.

- Shriner, R. L., Ashley, W. C., & Welch, E. (1942). 2-Phenylindole. Organic Syntheses, 22, 98.

- Sundberg, R. J. (2003). Indoles. Academic Press.

- Trofimov, B. A., & Schmidt, A. F. (2004). The Fischer Reaction: New Horizons for a Classic Reaction. Russian Chemical Reviews, 73(11), 1071-1090.

- van Tamelen, E. E., & Hanzlik, R. P. (1967). The Mechanism of the Fischer Indole Synthesis. The Conversion of a Dienone-imine to an Indole. Journal of the American Chemical Society, 89(24), 6725-6727.

- Wender, P. A., & Miller, B. L. (1993). Toward the Ideal Synthesis: Connectivity Analysis and Multibond-Forming Processes.

- Williams, D. H., & Fleming, I. (1987). Spectroscopic Methods in Organic Chemistry (4th ed.). McGraw-Hill Book Company.

- Yol, M. (2021). Indole: A privileged scaffold in medicinal chemistry. Journal of Molecular Structure, 1239, 130510.

-

NIST. (n.d.). 1H-Indole, 2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- An overview of the pharmacological properties and clinical effects of indole derivatives. (2023). European Journal of Medicinal Chemistry, 245, 114922.

- The role of indole and its derivatives in the development of new anticancer agents. (2022). Bioorganic Chemistry, 128, 106093.

- Indole-based compounds as a source of new anti-inflammatory agents. (2021). European Journal of Medicinal Chemistry, 225, 113795.

- Infrared Spectroscopy of Heterocyclic Compounds. (1959). Quarterly Reviews, Chemical Society, 13(3), 255-276.

- A review on the antimicrobial activity of indole derivatives. (2020). Mini-Reviews in Medicinal Chemistry, 20(14), 1306-1322.

- The discovery and development of selective estrogen receptor modulators (SERMs) for clinical use. (2018). Expert Opinion on Drug Discovery, 13(10), 941-954.

- Indole alkaloids: a rich source of bioactive compounds. (2019).

- The history of UV-visible spectrophotometry. (2011). Spectroscopy, 26(1), 42-47.

- A history of analytical chemistry. (1992). Royal Society of Chemistry.

- The development of organic chemistry in the 19th century. (2001). Chemical Society Reviews, 30(6), 365-377.

- A history of organic chemistry. (1994). John Wiley & Sons.

- The Fischer indole synthesis: a centenary review. (1983). Angewandte Chemie International Edition in English, 22(11), 851-866.

- The discovery of drugs. (2004). Wiley-VCH.

Sources

- 1. synarchive.com [synarchive.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic chemistry - Wikipedia [en.wikipedia.org]

- 6. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 7. boronmolecular.com [boronmolecular.com]

- 8. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 9. youtube.com [youtube.com]

- 10. scispace.com [scispace.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 14. ijnrd.org [ijnrd.org]

- 15. rroij.com [rroij.com]

- 16. ajchem-b.com [ajchem-b.com]

- 17. scribd.com [scribd.com]

A Technical Guide to Bioactive Indole Compounds: From Natural Sources to Therapeutic Frontiers

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, represents one of nature's most privileged structural motifs.[1][2][3] This scaffold is not merely a chemical curiosity but the foundational framework for a vast and diverse array of bioactive molecules with profound physiological effects.[4][5] From essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin to potent pharmaceuticals, the indole ring is a recurring theme in the language of chemical biology.[6] Its unique electronic properties and ability to mimic peptide structures allow indole derivatives to bind reversibly to a multitude of enzymes and receptors, making them a cornerstone of modern drug discovery and development.[1][4] This guide provides an in-depth exploration of bioactive indole compounds, intended for researchers, scientists, and drug development professionals. We will traverse from their origins in the natural world to their complex mechanisms of action, and the cutting-edge methodologies employed to isolate, characterize, and synthesize these remarkable compounds.

Part 1: Natural Occurrence and Biosynthesis of Indole Alkaloids

Indole alkaloids are a large and structurally diverse group of secondary metabolites found across numerous kingdoms of life.[7][8] Their biosynthesis predominantly originates from the amino acid tryptophan.[9]

Natural Sources:

-

Plants: The plant kingdom is a particularly rich reservoir of indole alkaloids.[7][10] Families such as Apocynaceae (e.g., Catharanthus roseus, source of the anticancer agents vincristine and vinblastine), Rubiaceae, and Loganiaceae are renowned for producing complex monoterpenoid indole alkaloids.[6][10][11] The famed psychedelic psilocybin is found in various species of fungi.[9][11]

-

Marine Organisms: Sponges, tunicates, and other marine invertebrates have proven to be a prolific source of novel indole alkaloids with potent biological activities, including cytotoxic and antimicrobial properties.[3][12]

-

Fungi and Bacteria: Fungi, particularly species of Aspergillus and Penicillium, and bacteria like Streptomyces are also known to produce a wide array of indole derivatives.[7][13][14]

Part 2: Diverse Bioactivities and Underlying Mechanisms

The therapeutic potential of indole compounds spans a wide spectrum of diseases, a testament to their ability to modulate multiple cellular pathways.[1][4]

Anticancer Activity

A significant portion of research into bioactive indoles focuses on their anticancer properties. These compounds exert their effects through various mechanisms:

-

Tubulin Polymerization Inhibition: Vinca alkaloids, such as vinblastine and vincristine, are classic examples of indole-containing natural products that inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][6]

-

Modulation of Signaling Pathways: Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), found in cruciferous vegetables, are known to deregulate multiple signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and NF-κB pathways.[15] This disruption can inhibit cancer cell invasion, angiogenesis, and reverse the epithelial-to-mesenchymal transition (EMT) phenotype.[15] Furthermore, other indole alkaloids have been shown to target the Mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in cell proliferation and apoptosis.[16]

-

Inhibition of Protein Kinases and Other Enzymes: Many synthetic and natural indole derivatives have been developed as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[6]

Neuroactivity

The structural similarity of the indole ring to neurotransmitters like serotonin underlies the profound neurological effects of many of its derivatives.[6][10]

-

Serotonergic Effects: The indole moiety is central to the function of serotonin (5-hydroxytryptamine), a key regulator of mood, sleep, and appetite.[6] This structural relationship explains the psychoactive properties of compounds like psilocybin and N,N-dimethyltryptamine (DMT), which act as serotonin receptor agonists.[11]

-

Antidepressant Potential: Several indole alkaloids isolated from plants such as Passiflora incarnata (passion flower) and Mitragyna speciosa (kratom) have shown potential as antidepressants, likely through their interaction with the serotonin system.[10]

Antimicrobial and Anti-inflammatory Properties

Indole derivatives have also demonstrated significant activity against a range of pathogens and inflammatory conditions.

-

Antimicrobial Action: Numerous indole derivatives have been synthesized and evaluated for their antimicrobial properties, with some showing high potency against various bacterial and fungal strains, including multidrug-resistant ones.[1][4] The mechanisms often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[4]

-

Anti-inflammatory Effects: The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core and functions by inhibiting cyclooxygenase (COX) enzymes.[6] Other indole derivatives have been shown to modulate key inflammatory pathways such as NF-κB.[6]

Part 3: Methodologies in Indole Compound Research

The study of bioactive indole compounds necessitates a multidisciplinary approach, combining techniques for isolation, structural elucidation, and biological evaluation.

Isolation and Characterization of Natural Indole Alkaloids

The following is a generalized protocol for the isolation and characterization of indole alkaloids from a plant source, such as Rauvolfia nukuhivensis.[17][18]

Step-by-Step Protocol:

-

Plant Material Collection and Preparation:

-

Collect the desired plant part (e.g., bark).

-

Dry the plant material and grind it into a fine powder.

-

-

Extraction:

-

Fractionation:

-

To simplify the complex mixture, perform an initial fractionation using techniques like Vacuum Liquid Chromatography (VLC) with a reversed-phase column (e.g., RP-C18).[17]

-

Elute with a gradient of solvents with decreasing polarity (e.g., a water-methanol gradient).[17]

-

Monitor the fractions using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) to identify fractions containing indole alkaloids.[17]

-

-

Purification:

-

Structural Elucidation:

-

Utilize a combination of spectroscopic techniques to determine the chemical structure of the isolated compounds:

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR experiments (e.g., COSY, HMBC) are essential for determining the connectivity of atoms.[17][19]

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the exact molecular weight and elemental formula.[14][17]

-

UV-Vis Spectroscopy: Provides information about the chromophore of the molecule.[17]

-

-

Synthesis of Bioactive Indole Derivatives

Chemical synthesis plays a crucial role in producing novel indole derivatives with enhanced biological activity and in providing access to compounds that are difficult to isolate from natural sources.[2][20][21][22] One of the most classic methods is the Fischer indole synthesis. More recent and "green" synthetic methods are also being developed.[21] 3-Acetyl indole is a key starting material for the synthesis of many bioactive indole alkaloids.[20][23]

Biological Assays

A variety of in vitro and in vivo assays are used to evaluate the biological activity of indole compounds.

| Assay Type | Purpose | Example |

| Cytotoxicity Assays | To determine the concentration of a compound that inhibits cell growth by 50% (IC50). | MTT assay against cancer cell lines (e.g., MCF-7, A549, HCT-8).[12][24] |

| Antimicrobial Assays | To determine the Minimum Inhibitory Concentration (MIC) against bacteria and fungi. | Broth microdilution method against strains like S. aureus, E. coli, and C. albicans.[13] |

| Enzyme Inhibition Assays | To measure the ability of a compound to inhibit a specific enzyme. | Kinase inhibition assays, tubulin polymerization assays.[3] |

| Receptor Binding Assays | To determine the affinity of a compound for a specific receptor. | Radioligand binding assays for serotonin receptors. |

| Anti-inflammatory Assays | To assess the ability of a compound to reduce inflammation. | Measurement of nitric oxide (NO) production in macrophages.[25] |

Part 4: Visualizing Key Pathways and Workflows

Signaling Pathways Modulated by Indole Compounds

Indole derivatives can exert their anticancer effects by targeting critical signaling pathways within the cell. The diagram below illustrates the modulation of the PI3K/Akt/mTOR and MAPK pathways by bioactive indoles.

Caption: Inhibition of PI3K/Akt/mTOR and MAPK signaling by indoles.

Experimental Workflow for Bioactive Indole Discovery

The process of discovering and characterizing novel bioactive indole compounds from natural sources follows a systematic workflow, as depicted below.

Caption: Workflow for natural product-based indole discovery.

Part 5: Structure-Activity Relationships (SAR) and Future Perspectives

Understanding the relationship between the chemical structure of an indole derivative and its biological activity is paramount for designing more potent and selective drugs.[13][24][25][26][27][28] For instance, studies on indole diketopiperazine alkaloids have shown that specific substitutions on the indole and diketopiperazine rings can significantly impact their antimicrobial activity.[13] The introduction of halogen atoms at certain positions of the indole scaffold has also been shown to influence cytotoxicity.[24]

The future of research into bioactive indole compounds is bright. Advances in synthetic chemistry will continue to provide novel derivatives with improved pharmacological profiles.[21][22][29] High-throughput screening and computational modeling will accelerate the discovery of new lead compounds.[26] Furthermore, a deeper understanding of the complex interplay between indole compounds and their biological targets will pave the way for the development of next-generation therapeutics for a wide range of diseases, from cancer to neurological disorders. The versatile indole scaffold is certain to remain a central focus of medicinal chemistry and drug discovery for years to come.

References

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

-

Seepana, S., Verma, V., Sharma, P., Sharma, J., & N., R. (2025). Indole as a biological scaffold: a comprehensive review. International Journal of Pharmacognosy and Chemistry, 6(4), 34-42. [Link]

-

Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. (n.d.). PubMed. [Link]

-

Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. (n.d.). Bio-protocol. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central. [Link]

-

NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. (2024). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

El-Sawy, E. R., Abdel-Aziz, M. S., & Kirsch, G. (2025). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis, 22(3), 328-341. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Open. [Link]

-

Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

-

Recent Progress in Biological Activities of Indole and Indole Alkaloids. (n.d.). PubMed. [Link]

-

Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (n.d.). PMC - NIH. [Link]

-

Synthetic routes to bioactive indole compounds. (n.d.). ResearchGate. [Link]

-

View of Bioactive Indole Heterocycles and their Synthetic Routes: A Comprehensive Review. (n.d.). ijcrt.org. [Link]

-

Biomedical Importance of Indoles. (n.d.). PMC - NIH. [Link]

-

Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. (2024). ResearchGate. [Link]

-

3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. (n.d.). ResearchGate. [Link]

-

Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. (2024). MDPI. [Link]

-

Recent progress in biologically active indole hybrids: a mini review. (n.d.). ResearchGate. [Link]

-

Structure/activity relationships of indole derivatives. (n.d.). ResearchGate. [Link]

-

Schematic diagram of indoles signal pathway. Indole, Skatole, IA,... (n.d.). ResearchGate. [Link]

-

Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (n.d.). PMC - NIH. [Link]

-

Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. (n.d.). PMC - PubMed Central. [Link]

-

Synthesis of Indole Derivatives with Biological Activity by React... (n.d.). Ingenta Connect. [Link]

-

Indole alkaloid. (n.d.). Wikipedia. [Link]

-

Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. (n.d.). ResearchGate. [Link]

-

Some bioactive indole derivatives. (n.d.). ResearchGate. [Link]

-

Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. (2023). MDPI. [Link]

-

Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review. (2017). researchgate.net. [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. [Link]

-

Structures with Indole Rings Present in Natural Products. (2024). Everant Journals. [Link]

-

The role of indole derivative in the growth of plants: A review. (2023). PMC - NIH. [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI. [Link]

-

Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. (2024). Preprints.org. [Link]

-

Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). MDPI. [Link]

-

Recent Progress in Biological Activities of Indole and Indole Alkaloids. (n.d.). Bentham Science. [Link]

-

Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. (2024). MDPI. [Link]

-

Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37. (n.d.). PMC - NIH. [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. abap.co.in [abap.co.in]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities [mdpi.com]

- 9. everant.org [everant.org]

- 10. Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 12. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. preprints.org [preprints.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. preprints.org [preprints.org]

- 29. saapjournals.org [saapjournals.org]

The Analytical Signature: A Spectroscopic Guide to 2-(3,4-Difluorophenyl)indole

Abstract

This technical guide provides an in-depth spectroscopic characterization of 2-(3,4-Difluorophenyl)indole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. We present a comprehensive analysis of its structural features using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also a detailed interpretation grounded in established principles. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility. All spectral data presented is predicted using advanced computational models due to the limited availability of experimental spectra in the public domain.

Introduction: The Significance of Spectroscopic Analysis

The structural elucidation of novel chemical entities is the cornerstone of modern drug discovery and materials science. This compound, with its unique combination of an indole nucleus and a difluorophenyl moiety, presents a compelling subject for detailed analytical investigation. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.

Therefore, an unambiguous confirmation of the structure of this compound is paramount for any further research and development. This guide employs a multi-technique spectroscopic approach to provide a detailed "fingerprint" of the molecule, ensuring its identity and purity.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used for this compound.

Caption: Atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides additional, invaluable information.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of small molecules is crucial for reproducibility.

Sample Preparation:

-

Weigh 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

-

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength

-

Solvent: CDCl₃ (referenced to residual CHCl₃ at 7.26 ppm)

-

Pulse Program: Standard single-pulse experiment

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Solvent: CDCl₃ (referenced to the central peak of the triplet at 77.16 ppm)

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

Instrument Parameters (¹⁹F NMR):

-

Spectrometer: 376 MHz or higher

-

Reference: CFCl₃ (external or internal standard, referenced to 0.0 ppm)

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: 128-512

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show signals corresponding to the nine protons of the molecule.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-1 (NH) | 8.2 - 8.5 | br s | - |

| H-7 | 7.6 - 7.7 | d | J ≈ 8.0 |

| H-2' | 7.8 - 7.9 | dd | J ≈ 8.8, 2.0 |

| H-5' | 7.5 - 7.6 | ddd | J ≈ 8.8, 4.4, 2.0 |

| H-6' | 7.2 - 7.3 | m | - |

| H-4 | 7.4 - 7.5 | d | J ≈ 8.0 |

| H-5 | 7.1 - 7.2 | t | J ≈ 7.6 |

| H-6 | 7.1 - 7.2 | t | J ≈ 7.6 |

| H-3 | 6.7 - 6.8 | s | - |

Interpretation:

-

Indole NH (H-1): A broad singlet in the downfield region (8.2-8.5 ppm) is characteristic of the indole N-H proton. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Indole Aromatic Protons (H-4, H-5, H-6, H-7): These protons on the benzo-fused part of the indole ring will appear in the aromatic region (7.1-7.7 ppm). H-7 and H-4 are expected to be doublets due to coupling with their respective ortho protons. H-5 and H-6 will likely appear as overlapping triplets.

-

Indole H-3: This proton on the pyrrole ring is expected to be a singlet around 6.7-6.8 ppm.

-

Difluorophenyl Protons (H-2', H-5', H-6'): These protons will also be in the aromatic region. Their multiplicities will be complex due to both H-H and H-F couplings. H-2' is expected to be a doublet of doublets, while H-5' will be a doublet of doublet of doublets. H-6' will likely appear as a multiplet.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum will show 14 distinct signals. The carbons attached to fluorine will appear as doublets due to C-F coupling.

| Carbon | Predicted Chemical Shift (ppm) | ¹J(C-F) (Hz) | ²J(C-F) (Hz) | ³J(C-F) (Hz) |

| C-2 | ~137 | - | - | - |

| C-7a | ~136 | - | - | - |

| C-3' (C-F) | ~150 | ~245 | - | - |

| C-4' (C-F) | ~149 | ~245 | - | - |

| C-1' | ~128 | - | - | - |

| C-3a | ~129 | - | - | - |

| C-5 | ~123 | - | - | - |

| C-6 | ~121 | - | - | - |

| C-4 | ~120 | - | - | - |

| C-7 | ~111 | - | - | - |

| C-2' | ~118 | - | ~20 | - |

| C-5' | ~116 | - | ~20 | - |

| C-6' | ~106 | - | - | ~5 |

| C-3 | ~101 | - | - | - |

Interpretation:

-

Carbons bonded to Fluorine (C-3', C-4'): These carbons will be significantly downfield and will appear as doublets with large one-bond C-F coupling constants (¹J(C-F) ≈ 245 Hz).

-

Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of 100-140 ppm. Carbons ortho and meta to the fluorine atoms will exhibit smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings, respectively.

-

Indole Carbons: The chemical shifts of the indole carbons will be consistent with those of 2-substituted indoles.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

KBr Pellet Method:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

Thin Film Method (from solution):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or chloroform).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

-

Place the plate in the sample holder for analysis.

Predicted IR Spectral Data and Interpretation

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 | N-H stretch (indole) | Medium |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| ~1620 | C=C stretch (aromatic rings) | Medium |

| ~1500 | C=C stretch (aromatic rings) | Strong |

| 1250-1100 | C-F stretch | Strong |

| ~740 | C-H out-of-plane bend (ortho-disubstituted benzene) | Strong |

Interpretation:

-

N-H Stretch: A medium intensity peak around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.[3]

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic rings.

-

C=C Aromatic Stretch: Strong to medium absorptions in the 1620-1450 cm⁻¹ region are due to the C=C stretching vibrations within the indole and difluorophenyl rings.

-

C-F Stretch: One or more strong absorption bands in the 1250-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations.

-

C-H Bending: A strong band around 740 cm⁻¹ suggests the presence of an ortho-disubstituted benzene ring pattern from the indole moiety.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules, often leading to characteristic fragmentation patterns that aid in structural elucidation.[4][5]

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and often induces fragmentation.[4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation Analysis

The predicted EI mass spectrum of this compound (Molecular Weight: 229.23 g/mol ) is expected to show the following key ions:

| m/z | Proposed Fragment |

| 229 | [M]⁺• (Molecular Ion) |

| 228 | [M-H]⁺ |

| 202 | [M-HCN]⁺• |

| 114.5 | [M]²⁺ (doubly charged molecular ion) |

| 114 | Fragment ion |

Fragmentation Pathway:

Caption: Predicted major fragmentation pathway for this compound under Electron Ionization.

Interpretation:

-

Molecular Ion (m/z 229): The peak corresponding to the molecular weight of the compound should be observed. Its intensity will depend on its stability under EI conditions.

-

[M-H]⁺ (m/z 228): Loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds.

-

[M-HCN]⁺• (m/z 202): The expulsion of a neutral molecule of hydrogen cyanide (HCN) from the indole ring is a characteristic fragmentation of indole derivatives.[6]

-

Other Fragments: Other smaller fragments corresponding to the cleavage of the difluorophenyl and indole rings may also be observed. The presence of a doubly charged molecular ion at m/z 114.5 is also possible for stable aromatic systems.

Conclusion

This technical guide provides a comprehensive spectroscopic analysis of this compound based on predicted data from computational models. The detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with standardized experimental protocols, serves as a valuable resource for the identification and characterization of this and related fluorinated indole compounds. The presented data and analyses are intended to guide researchers in their experimental work and to provide a solid foundation for the structural verification of this important chemical entity.

References

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]

-

Srivastava, V. (2024, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Cheminfo. (2023, December 9). IR Spectra Predicting Tools [Video]. YouTube. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link]

-

ProQuest. (n.d.). Infrared Spectra of Indole Compounds. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link]

-

EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]

-

Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

University of Washington. (n.d.). Data Analysis Tools. UW Proteomics Resource. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole [Image]. Retrieved from [Link]

-

Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. [Link]

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(3), 509-528. [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

-

EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from [Link]

-

American Chemical Society. (2022, November 11). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry A. [Link]

-

Scientific Instrument Services. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

IONiC/VIPEr. (2008, July 9). 13C NMR of fluorinated aromatics. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Table of Characteristic IR Absorptions. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

American Chemical Society. (2022, November 22). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts: A Guide for the Modern Laboratory. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Retrieved from [Link]

-

Chegg. (2019, April 23). Please evaluate the mass spectrum of 2-phenylindole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

Sources

- 1. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 2. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 3. researchgate.net [researchgate.net]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Please evaluate the mass spectrum of 2-phenylindole | Chegg.com [chegg.com]

The Strategic Placement of Fluorine: A Deep Dive into the Molecular Structure and Electronic Properties of Difluorophenyl Indoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold and the Transformative Power of Fluorine

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2][3] Its versatile structure allows for a wide range of chemical modifications, making it a privileged scaffold in drug discovery.[4][5] The introduction of fluorine atoms onto the phenyl ring of a phenyl-indole system, creating difluorophenyl indoles, dramatically alters the molecule's physicochemical and biological properties. This guide provides a comprehensive exploration of the molecular structure and electronic characteristics of difluorophenyl indoles, offering insights into their synthesis, properties, and applications for professionals in drug development and materials science.

Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds impart unique properties to organic molecules. In the context of drug design, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. Understanding how the number and position of fluorine substituents on the phenyl ring influence the indole's electronic landscape is paramount for the rational design of novel therapeutics and functional materials.

Molecular Architecture: A Tale of Isomers and Conformations

The substitution pattern of the two fluorine atoms on the phenyl ring gives rise to several isomers of difluorophenyl indoles, each with a distinct three-dimensional structure and electronic profile. Common examples include 2-(2,3-difluorophenyl)-1H-indole, 2-(2,4-difluorophenyl)-1H-indole, and 4,5-difluoro-1H-indole.[6][7][8]

The core structure consists of a planar indole ring system linked to a difluorophenyl group. The dihedral angle between the indole and the difluorophenyl ring is a critical conformational parameter that influences intermolecular interactions and, consequently, the material's bulk properties and the drug's binding to its biological target.